Chelidonine (+)
Description
Natural Origin and Botanical Context: Chelidonium majus L. as the Primary Source
Chelidonine (B1668607) is predominantly isolated from Chelidonium majus L., commonly known as greater celandine. wikipedia.org This perennial herbaceous plant, belonging to the Papaveraceae family, is native to Europe and Western Asia and has been widely introduced to North America. wikipedia.org C. majus is characterized by its erect growth habit, reaching heights of 30–120 cm, and its pinnate, blue-green leaves. wikipedia.org A distinctive feature of the plant is the exudation of a yellow to orange latex when injured. wikipedia.org
The plant has a long history of use in traditional medicine, particularly for treating inflammatory conditions and liver ailments. wikipedia.orgwikipedia.org The primary bioactive constituents responsible for its therapeutic properties are its isoquinoline (B145761) alkaloids, with chelidonine being a major component. wikipedia.orgmdpi.com
Phytochemical Landscape of Chelidonium majus L. Alkaloids
Chelidonium majus L. is a rich source of a diverse array of isoquinoline alkaloids, which are broadly categorized into protoberberine, protopine (B1679745), and benzophenanthridine types. wikipedia.org The specific alkaloid profile can vary depending on factors such as the plant's geographical location and whether it is wild-grown or cultivated. mdpi.com Notably, cultivation has been shown to increase the total alkaloid content, with chelidonine becoming the most abundant alkaloid in cultivated specimens, whereas coptisine (B600270) is often dominant in wild plants. mdpi.com
The major alkaloids identified in C. majus include:
Benzophenanthridines: Chelidonine, Sanguinarine (B192314), Chelerythrine (B190780) mdpi.comencyclopedia.pub
Protoberberines: Coptisine, Berberine (B55584) mdpi.comencyclopedia.pub
Protopines: Protopine, Allocryptopine mdpi.comencyclopedia.pub
In addition to these major alkaloids, other related compounds have been isolated, such as (+)-homochelidonine, (+)-chelamine, and (−)-norchelidonine. wikipedia.org The plant also contains other classes of phytochemicals, including flavonoids (quercetin, kaempferol, isorhamnetin (B1672294) glycoconjugates), phenolic acids, and saponins. encyclopedia.pubmdpi.com
Table 1: Major Alkaloids in Chelidonium majus L.
| Alkaloid Class | Compound Name |
|---|---|
| Benzophenanthridine | Chelidonine |
| Benzophenanthridine | Sanguinarine |
| Benzophenanthridine | Chelerythrine |
| Protoberberine | Coptisine |
| Protoberberine | Berberine |
| Protopine | Protopine |
| Protopine | Allocryptopine |
Historical Perspectives on Research into Isoquinoline Alkaloids
The study of isoquinoline alkaloids dates back to the early 19th century with the isolation of morphine from the opium poppy (Papaver somniferum). nih.govrsc.org This discovery marked a significant milestone in natural product chemistry and pharmacology, sparking considerable scientific interest in this class of compounds. nih.gov Isoquinoline alkaloids are a diverse group of naturally occurring compounds found in several plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae. wikipedia.orgcaringsunshine.com
Historically, plants rich in isoquinoline alkaloids have been integral to traditional medicine systems worldwide. caringsunshine.com For instance, in Traditional Chinese and Ayurvedic medicine, plants like Corydalis yanhusuo were used for their analgesic properties. caringsunshine.com Similarly, Native American and European herbalists utilized plants such as goldenseal and bloodroot, which are abundant in isoquinoline alkaloids like berberine and sanguinarine, for their antimicrobial and anti-inflammatory effects. caringsunshine.com
The first isolation of D-Chelidonine from Chelidonium majus occurred in 1839. wikipedia.org Since then, extensive research has been conducted to elucidate the chemical structures and biological activities of the vast number of isoquinoline alkaloids. nih.gov
Current Trajectories in Chelidonine (+) Research
Contemporary research on Chelidonine (+) is multifaceted, exploring its potential pharmacological applications. ontosight.ai A significant area of focus is its antitumor activity. ontosight.ainih.gov Studies have shown that chelidonine can induce apoptosis (programmed cell death) and autophagy in various cancer cell lines. nih.govncats.io For example, research has demonstrated its ability to trigger these cell death mechanisms in breast cancer cells and induce cell cycle arrest in other cancer cell types. nih.govncats.io
Furthermore, chelidonine is being investigated for its anti-inflammatory, antiviral, and antimicrobial properties. ontosight.ainih.gov Some studies have explored its potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions. ontosight.ai Its inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase are also under investigation. researchgate.net
Recent research has also delved into the synergistic effects of chelidonine with existing anticancer drugs. For instance, it has been found to enhance the antitumor effect of lenvatinib (B1674733) on hepatocellular carcinoma cells by inhibiting the epithelial-mesenchymal transition (EMT) process. nih.gov The development of novel delivery systems, such as nano-chelidonine, is also being explored to enhance its therapeutic potential and mitigate toxicity. uniroma1.it The ongoing investigation into the mechanisms of action of chelidonine continues to highlight its potential as a lead compound for the development of new therapeutic agents. ontosight.aincats.io
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871663 | |
| Record name | CERAPP_61075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Precursors of Chelidonine +
Biogenetic Origin from Tetrahydroprotoberberine Skeleton
The biosynthesis of (+)-chelidonine, a prominent benzophenanthridine alkaloid found in Chelidonium majus L., originates from the tetrahydroprotoberberine skeleton. jst.go.jp This complex molecular framework is itself derived from the condensation of two L-tyrosine units. One molecule of tyrosine is converted to dopamine, while the other is transformed into 4-hydroxyphenylacetaldehyde. nih.gov These two molecules condense to form (S)-norcoclaurine, which serves as the central precursor for a vast array of benzylisoquinoline alkaloids (BIAs), including chelidonine (B1668607). nih.govmdpi.com
Following a series of methylation and hydroxylation steps, (S)-norcoclaurine is converted to (S)-reticuline, a critical branch-point intermediate. nih.govmdpi.com The pivotal step in forming the tetrahydroprotoberberine core is the stereoselective conversion of (S)-reticuline into (S)-scoulerine. This reaction establishes the characteristic bridged structure of the protoberberine system, which is the direct precursor to the benzophenanthridine scaffold of chelidonine. mdpi.com
Enzymatic Transformations in Chelidonine (+) Biosynthesis
The conversion of the initial precursors into (+)-chelidonine involves a cascade of highly specific enzymatic reactions. These transformations are responsible for creating the final, intricate structure of the alkaloid.
Research has definitively established that the biosynthesis of chelidonine in Chelidonium majus proceeds through several key intermediates. The pathway begins with (S)-reticuline, which is transformed into the protoberberine alkaloid (S)-scoulerine. nih.gov This conversion is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms a crucial carbon-carbon bond (the "berberine bridge") to create the tetracyclic skeleton. nih.govmdpi.com
(S)-Scoulerine then undergoes further modification. Through the action of cheilanthifoline synthase (CFS), a methylenedioxy bridge is formed, yielding (S)-cheilanthifoline. mdpi.com Subsequently, stylopine synthase (STS), a cytochrome P450-dependent enzyme, catalyzes the formation of a second methylenedioxy bridge to produce (S)-stylopine. nih.govmdpi.com (S)-Stylopine is a significant intermediate, serving as a direct precursor in the final stages of chelidonine formation.
Table 1: Key Precursors in the Biosynthesis of (+)-Chelidonine
| Precursor | Classification | Role in Pathway |
| (S)-Reticuline | Benzylisoquinoline Alkaloid | Branch-point intermediate, converted to (S)-Scoulerine. nih.gov |
| (S)-Scoulerine | Protoberberine Alkaloid | First tetracyclic intermediate, formed from (S)-Reticuline. mdpi.com |
| (S)-Stylopine | Protoberberine Alkaloid | Formed from (S)-Scoulerine, a direct precursor to later intermediates. nih.gov |
Evidence from labeling studies suggests the involvement of a dihydroisoquinoline intermediate in the biosynthetic pathway from the tetrahydroprotoberberine skeleton to chelidonine. After the formation of (S)-stylopine, the pathway is thought to proceed through N-methylation to yield (S)-N-methylstylopine. This molecule is then oxidized and cleaved, potentially forming a dihydroisoquinoline derivative before the final ring system of chelidonine is established. nih.gov This proposed intermediate represents a key transitional state in the rearrangement of the protoberberine core into the benzophenanthridine structure.
Comparative Biosynthesis with Related Benzophenanthridine Alkaloids
The biosynthetic pathway of (+)-chelidonine shares its initial steps with many other benzophenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), as they all derive from (S)-reticuline. nih.govnih.gov The divergence in the pathways occurs after the formation of the key protoberberine intermediates.
For instance, the pathway to sanguinarine also proceeds through (S)-scoulerine and (S)-stylopine. nih.gov However, after the formation of (S)-N-methylstylopine, the subsequent intermediate, protopine (B1679745), is hydroxylated at the C-6 position. This leads to a spontaneous rearrangement and dehydration to yield dihydrosanguinarine (B1196270), which is then oxidized to sanguinarine. nih.gov Chelidonine biosynthesis involves a similar, yet distinct, series of oxidative transformations and rearrangements of the protoberberine core that ultimately leads to its partially hydrogenated B and C rings, distinguishing it from the fully aromatic structure of sanguinarine. nih.gov
Table 2: Comparison of Biosynthetic Pathways
| Feature | (+)-Chelidonine Pathway | Sanguinarine Pathway |
| Primary Precursor | (S)-Reticuline | (S)-Reticuline |
| Key Intermediates | (S)-Scoulerine, (S)-Stylopine | (S)-Scoulerine, (S)-Stylopine, Protopine nih.gov |
| Final Oxidation State | Partially hydrogenated B and C rings wikipedia.org | Fully aromatic quaternary amine frontiersin.org |
| Key Divergent Step | Specific oxidative cleavage and rearrangement post-(S)-Stylopine | 6-hydroxylation of protopine leading to dihydrosanguinarine nih.gov |
Genetic and Transcriptomic Regulation of Alkaloid Biosynthesis in Chelidonium majus L.
The intricate biosynthesis of chelidonine and other benzylisoquinoline alkaloids in Chelidonium majus is tightly regulated at the genetic and transcriptomic levels. nih.gov Transcriptome sequencing of the plant's leaf and root tissues has revealed that the majority of genes encoding the enzymes for BIA biosynthesis are significantly more expressed in the root, indicating that this is the primary site of synthesis. nih.govcabidigitallibrary.org
Analysis of the C. majus transcriptome has identified a large number of putative transcription factor (TF) encoding transcripts. nih.gov Among these, several families are highly represented, including the bHLH, NAC, MYB-related, ERF, C2H2, and WRKY families. nih.gov Transcription factors from these families are known to play crucial roles in regulating the expression of genes involved in specialized metabolic pathways in other plants. frontiersin.org The high representation of these TF families in C. majus suggests their involvement in controlling the expression of the biosynthetic genes required for chelidonine production, likely in response to developmental cues or environmental stimuli. nih.govcabidigitallibrary.org
Elucidation of Molecular Mechanisms of Action
Enzyme Inhibition Profiles
Chelidonine (B1668607) demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wikipedia.orgchemicalbook.com These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. wikipedia.org By inhibiting these cholinesterases, chelidonine increases the levels and duration of acetylcholine's action in the nervous system. chemicalbook.comwikipedia.org
Research has quantified the inhibitory potential of chelidonine against human cholinesterases. One study identified chelidonine as the most active among several naturally-occurring alkaloids isolated from Chelidonium majus. nih.gov It inhibited both human acetylcholinesterase (HuAChE) and human butyrylcholinesterase (HuBuChE) in a dose-dependent manner. nih.gov
Table 1: Inhibitory Activity of Chelidonine against Human Cholinesterases
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (HuAChE) | 26.8 ± 1.2 |
| Butyrylcholinesterase (HuBuChE) | 31.9 ± 1.4 |
Data sourced from a study on cholinesterase inhibitory compounds from Chelidonium majus. nih.gov
Chelidonine is known to intercalate with DNA, a process where a molecule inserts itself between the base pairs of the DNA double helix. chemicalbook.commdpi.com This interaction can disrupt the normal functions of nucleic acids. researchgate.net Consequently, this intercalation leads to the inhibition of enzymes critical for genetic processes, such as DNA and RNA polymerases. chemicalbook.commdpi.com The inhibition of these polymerases halts the replication and transcription of genetic material, which are vital for cell division and protein synthesis. patsnap.com
The ability of chelidonine to intercalate into nucleic acids is considered a key part of its mechanism of action, contributing to its antiviral and cytotoxic properties. mdpi.com While some studies suggest its DNA binding capacity is negligible, others highlight its role in inhibiting processes that rely on DNA as a template. wjgnet.com
Chelidonine has been found to suppress the activity of topoisomerases and telomerase, enzymes essential for maintaining DNA integrity and cellular immortality. chemicalbook.com Topoisomerases are involved in managing the topological state of DNA during replication and transcription. Some alkaloids are known to selectively inhibit DNA topoisomerase. peerj.com
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process crucial for the proliferation of cancer cells. wjgnet.com Chelidonine has demonstrated a strong inhibitory effect on telomerase activity. wjgnet.com Studies have shown that chelidonine can down-regulate the expression of the catalytic subunit of telomerase (hTERT) at the transcriptional level. wjgnet.comncats.io This suppression of telomerase activity can lead to telomere shortening and induce a senescent phenotype in cancer cells. ncats.iocellmolbiol.org The inhibition of telomerase by chelidonine is significant even at low concentrations. wjgnet.com For instance, treating breast cancer cells with low doses of chelidonine resulted in a significant reduction in telomere length and restrained telomerase activity in a dose- and time-dependent manner. cellmolbiol.org
Interactions with Cellular Structural Components
Beyond enzyme inhibition, chelidonine directly interacts with key structural components within the cell, most notably the microtubule network, which plays a pivotal role in cell division.
Chelidonine has been identified as a microtubule-destabilizing agent. nih.gov It interacts directly with tubulin, the protein subunit that polymerizes to form microtubules. chimia.chresearchgate.net Research indicates that chelidonine binds weakly to tubulin and inhibits its polymerization. researchgate.net This interaction is thought to occur at or near the colchicine-binding site on tubulin. researchgate.net
The inhibition of tubulin polymerization by chelidonine has been quantified in several studies. One study reported an IC50 value of 34.51 ± 9.47 μM for the inhibition of tubulin assembly. nih.gov Another study found a similar IC50 of 24 µM and a dissociation constant (Kd) for tubulin binding of 14.8 µM. chimia.ch This disruption of tubulin dynamics depolymerizes the microtubule network in living cells. nih.gov
Table 2: Chelidonine's Interaction with Tubulin
| Parameter | Value (µM) |
|---|---|
| IC50 (Tubulin Polymerization Inhibition) | 34.51 ± 9.47 nih.gov |
| IC50 (Tubulin Polymerization Inhibition) | 24 chimia.chresearchgate.net |
| Kd (Tubulin Binding) | 14.8 chimia.ch |
Data compiled from multiple research articles investigating the effects of chelidonine on tubulin.
The disruption of microtubule polymerization by chelidonine directly impacts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.gov By interfering with microtubule dynamics, chelidonine causes a mitotic arrest, halting cells in the G2/M phase of the cell cycle. nih.govresearchgate.net
Studies have shown that treatment with chelidonine leads to an accumulation of cells in the G2/M phase. nih.govresearchgate.net For example, a concentration of 2.5 μM chelidonine increased the percentage of cells in the G2/M phase from approximately 25% to over 88%. nih.gov This cell cycle arrest is characterized by abnormal metaphase morphology. researchgate.net The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing through mitosis and ultimately leading to cell death in many cancer cell lines. nih.gov
Regulation of Cellular Signaling Pathways
Chelidonine's biological activities are a consequence of its ability to modulate a range of cellular signaling pathways that are critical for cell proliferation, survival, inflammation, and death. The following sections detail the specific pathways targeted by this compound.
In the context of cancer, particularly non-small cell lung cancer (NSCLC), Chelidonine has demonstrated a capacity to modulate the Epidermal Growth Factor Receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways. nih.govchemicalbook.com Research has shown that Chelidonine can selectively inhibit the growth of gefitinib-resistant NSCLC cells that harbor EGFR double mutations. nih.gov This selectivity is attributed to its ability to directly bind to EGFR, with a notably higher affinity for the mutated form (EGFRL858R/T790M) compared to the wild-type (EGFRWT). nih.gov This preferential binding leads to the selective inhibition of EGFR phosphorylation in cancer cells with the double mutation. nih.gov
Furthermore, proteomic analyses have revealed that Chelidonine significantly inhibits the mitochondrial respiratory chain, a process that can be counteracted by an AMPK inhibitor, suggesting that Chelidonine-induced apoptosis is mediated through the EGFR-AMPK pathway. nih.gov This dual targeting of EGFR and mitochondrial function presents a promising strategy for overcoming tyrosine kinase inhibitor (TKI) resistance in NSCLC. nih.govchemicalbook.com
Chelidonine exhibits significant anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov This pathway is a cornerstone of the innate immune response, and its dysregulation can lead to chronic inflammation. In macrophages, Chelidonine has been shown to suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov
The mechanism of this inhibition involves the attenuation of LPS-induced activation and degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. nih.gov By inhibiting the expression of TLR4, Chelidonine effectively dampens the inflammatory cascade initiated by LPS. nih.gov This inhibitory action on the TLR4/NF-κB pathway has been observed in various cell types, including RAW264.7 macrophages and HCT116 human colon cancer cells, highlighting its broad anti-inflammatory potential. frontiersin.orgscielo.br In melanoma cells, Chelidonine has also been found to inactivate the TLR4/NF-κB pathway. kjpp.net
In the context of allergic airway inflammation, such as asthma, Chelidonine's therapeutic effects are mediated through its influence on the Signal Transducer and Activator of Transcription 6 (STAT6) and Forkhead box P3 (Foxp3) pathways. nih.govderpharmachemica.com Studies in mouse models of allergic asthma have demonstrated that Chelidonine can significantly suppress airway eosinophilia and the production of key inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in bronchoalveolar lavage fluid. nih.gov
Chelidonine's inhibitory action on airway inflammation is linked to the suppression of IL-4, eotaxin-2, and ovalbumin-specific IgE production. nih.govderpharmachemica.com This suppression is achieved through the downregulation of STAT6 and the upregulation of Foxp3 expression. nih.gov Foxp3 is a key transcription factor for regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses. By modulating the STAT6 and Foxp3 pathways, Chelidonine can ameliorate allergic asthma, suggesting its potential as a novel anti-asthma therapeutic agent. nih.govderpharmachemica.comncats.io
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Chelidonine has been shown to interact with and inhibit this pathway in various cancer cells. jcimjournal.com In melanoma cells, for instance, Chelidonine has been observed to inhibit the activation of the PI3K/AKT pathway by downregulating the protein levels of phosphorylated PI3K and phosphorylated AKT. kjpp.net This inhibition of the PI3K/Akt pathway contributes to the suppression of melanoma cell malignancy. kjpp.net In HeLa cells, Chelidonine has been shown to induce apoptosis through the downregulation of AKT and PI3K expression. jcimjournal.com
The tumor suppressor protein p53 plays a pivotal role in orchestrating cell fate decisions in response to cellular stress, including DNA damage. thermofisher.com Chelidonine has been found to engage the p53 pathway to induce apoptosis and regulate the cell cycle in cancer cells. jcimjournal.comnih.gov In human pancreatic cancer cells, Chelidonine triggers apoptotic cell death by inducing the GADD45a-p53 pathway. nih.gov Treatment with Chelidonine leads to an upregulation of both mRNA and protein levels of GADD45a, which in turn stabilizes and upregulates p53 protein levels. nih.gov
This activation of the p53 pathway leads to cell cycle arrest at the G2/M and S phases, mediated by the upregulation of p21 and subsequent cleavage of caspase-3, ultimately culminating in apoptosis. nih.gov The crucial role of the p53 pathway in Chelidonine-induced cell death is further underscored by the observation that silencing of p53 or GADD45a reduces the apoptotic vulnerability of pancreatic cancer cells to Chelidonine. researchgate.net In HeLa cells, Chelidonine-induced apoptosis is also mediated through the upregulation of p38 and p53 expression. jcimjournal.com
The Mitogen-Activated Protein (MAP) kinase pathway, which includes key signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, is involved in a wide array of cellular processes such as proliferation, differentiation, and apoptosis. waocp.org Chelidonine has been shown to modulate the MAP kinase pathway, with its effects being cell-type dependent. researchgate.net
In some cancer cells, the cytotoxic mechanism of Chelidonine is associated with the differential upregulation of phospho-ERK1/2 and phospho-p38. researchgate.net This modulation can lead to either the suppression of proliferation or the induction of apoptosis. researchgate.net For example, in HCT116 cells, Chelidonine was found to inhibit the phosphorylation of p38 and JNK in a dose-dependent manner, while not affecting ERK phosphorylation. researchgate.net This suggests that Chelidonine's influence on the MAP kinase pathway is nuanced and can be selectively targeted to specific downstream effectors.
Nuclear Receptor Ligand Activity (HNF4α, RORβ)
Recent research has identified chelidonine as a selective ligand for nuclear receptors, which are critical transcription factors regulating a multitude of physiological functions. researchgate.netebi.ac.uk Specifically, chelidonine has been characterized as a ligand for the hepatocyte nuclear factor 4α (HNF4α) receptor. researchgate.netnih.gov In cellular reporter gene assays, it demonstrated nanomolar potency. researchgate.netnih.gov
HNF4α is a constitutively active nuclear receptor, and chelidonine acts as an inverse agonist in human liver cancer cells that naturally express high levels of this receptor. researchgate.netnih.govchemfaces.com This interaction leads to the downregulation of genes associated with gluconeogenesis and drug metabolism. researchgate.netnih.gov While chelidonine shows selectivity for HNF4α, another alkaloid from Chelidonium majus, berberine (B55584), has been identified as a selective inverse agonist for the retinoic acid receptor-related orphan receptor-β (RORβ). researchgate.netnih.gov
Nuclear receptors function as ligand-activated transcription factors. physiology.org The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change, which in turn modulates the recruitment of coactivator or corepressor proteins, thereby influencing the transcription of target genes. physiology.orgmdpi.com
ABC-Transporter (P-gp/MDR1, MRP1, BCRP) Modulation to Overcome Drug Resistance
A significant aspect of chelidonine's activity is its ability to modulate ATP-binding cassette (ABC) transporters, which are key players in the development of multidrug resistance (MDR) in cancer cells. chemfaces.comnih.govresearchgate.net Chelidonine has been shown to interact with several ABC transporters, including P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). chemfaces.comnih.govmdpi.com
Studies have demonstrated that chelidonine inhibits the activity of P-gp/MDR1 in a concentration-dependent manner in various cancer cell lines, including Caco-2 and CEM/ADR5000. chemfaces.comnih.govresearchgate.net This inhibition helps to reverse doxorubicin (B1662922) resistance in these cells. chemfaces.comnih.govresearchgate.net Furthermore, treatment with chelidonine has been shown to significantly decrease the mRNA levels of P-gp/MDR1, MRP1, and BCRP in Caco-2 cells. chemfaces.comnih.govresearchgate.net This downregulation of ABC transporter expression contributes to overcoming drug resistance. mdpi.com The interaction of chelidonine with these transporters can be competitive, where it vies with other substrates for transport, or non-competitive, potentially altering the transporter's conformation. scirp.orgfrontiersin.org
However, it is noteworthy that in some head and neck squamous cell carcinoma (HNSCC) cell lines, chelidonine was observed to upregulate the expression of MDR1, suggesting that its effects on ABC transporters can be cell-type specific. nih.gov
Cytochrome P450 (CYP3A4) and Glutathione (B108866) S-Transferase (GST) Activity Inhibition
In addition to its effects on ABC transporters, chelidonine also influences the activity of key drug-metabolizing enzymes, namely Cytochrome P450 3A4 (CYP3A4) and Glutathione S-Transferase (GST). chemfaces.comnih.govresearchgate.net These enzymes are involved in the detoxification of xenobiotics, and their inhibition can enhance the efficacy of chemotherapeutic drugs.
Research has shown that chelidonine and alkaloid extracts from Chelidonium majus inhibit the activity of CYP3A4 and GST in a dose-dependent manner. chemfaces.comnih.govresearchgate.netmdpi.com Treatment of Caco-2 cells with chelidonine resulted in a significant decrease in the mRNA levels of both CYP3A4 and GST. chemfaces.comnih.govresearchgate.net GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione with various xenobiotics, making them more water-soluble and easier to eliminate. nih.gov Overexpression of GSTs has been linked to resistance to certain cancer chemotherapy drugs. nih.gov By inhibiting these enzymes, chelidonine can contribute to overcoming multidrug resistance. chemicalbook.com
Impact on Core Cellular Processes
Induction of Apoptosis Mechanisms
Chelidonine is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. chemfaces.comnih.govncats.io This process is triggered through multiple, and sometimes cell-type specific, signaling pathways.
A common mechanism involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. chemfaces.comnih.govresearchgate.net Chelidonine treatment has been shown to lead to the activation of caspase-3, -8, and -9. chemfaces.comnih.govresearchgate.net In some cell lines, such as SGC-7901 human gastric carcinoma cells, the induction of apoptosis is caspase-3-dependent. spandidos-publications.com Furthermore, chelidonine can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been observed to alter the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. chemfaces.comnih.gov
In HeLa cells, chelidonine-induced apoptosis is associated with the upregulation of p38 and p53, and the downregulation of the PI3K/AKT signaling pathway. jcimjournal.comresearchgate.net In malignant melanoma cells, apoptosis induction by chelidonine occurs via the mitochondrial signaling pathway. spandidos-publications.com Chelidonine can also induce apoptosis through both caspase-dependent and caspase-independent pathways, the latter involving the translocation of apoptosis-inducing factor (AIF) into the nucleus. researchgate.net
Autophagy Induction
In addition to apoptosis, chelidonine can induce another form of programmed cell death known as autophagy. nih.govncats.io Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery.
In MCF-7 breast cancer cells, chelidonine has been shown to induce both apoptosis and autophagy in a dose-dependent manner. chemfaces.comnih.gov The switch between these two cell death modes appears to be influenced by the concentration of chelidonine, as evidenced by alterations in the expression levels of Bax/Bcl-2 and DAPK1a. chemfaces.comnih.gov Lower concentrations tend to induce apoptosis, while higher concentrations promote autophagy. chemfaces.comnih.gov The ability of chelidonine to induce autophagy may complement its apoptotic effects in cancer therapy. mdpi.com
Cell Cycle Checkpoint Regulation (e.g., G2/M arrest, S phase arrest)
Chelidonine exerts a significant influence on the cell cycle, leading to arrest at specific checkpoints, which can inhibit cell proliferation and contribute to cell death. chemfaces.comresearchgate.net The specific phase of cell cycle arrest can vary depending on the cell type and the concentration of chelidonine.
In several cancer cell lines, including ovarian carcinoma A2780 and lung fibroblast MRC-5 cells, chelidonine has been shown to induce G2/M phase arrest. researchgate.net This arrest is often associated with the disruption of the microtubular system, as chelidonine can act as a spindle poison by binding to tubulin and inhibiting microtubule polymerization. chemicalbook.commdpi.com In SGC-7901 human gastric carcinoma cells, chelidonine induces M phase arrest, which can lead to mitotic slippage and subsequent mitotic catastrophe. spandidos-publications.com
In other instances, such as in HeLa cells, chelidonine has been observed to cause cell cycle arrest at the sub-G1 and G0/G1 stages. jcimjournal.comresearchgate.net Furthermore, in melanoma cells, a combination of chelidonine and tetrandrine (B1684364) was found to arrest cells in the G1 phase. mdpi.com The regulation of cell cycle checkpoints by chelidonine often involves the modulation of key regulatory proteins. For example, in some cell types, the cytotoxic mechanism of chelidonine is linked to the differential upregulation of phospho-Chk2 and p21Cip1/Waf1. researchgate.net
Data Tables
Table 1: Chelidonine's Effect on Molecular Targets
| Target | Effect | Cell Line(s) | Reference(s) |
|---|---|---|---|
| HNF4α | Inverse Agonist | Human liver cancer cells | researchgate.net, chemfaces.com, nih.gov |
| P-gp/MDR1 | Inhibition of activity, Decreased mRNA expression | Caco-2, CEM/ADR5000 | chemfaces.com, nih.gov, researchgate.net |
| MRP1 | Decreased mRNA expression | Caco-2 | chemfaces.com, nih.gov, researchgate.net |
| BCRP | Decreased mRNA expression | Caco-2 | chemfaces.com, nih.gov, researchgate.net |
| CYP3A4 | Inhibition of activity, Decreased mRNA expression | Caco-2 | chemfaces.com, nih.gov, researchgate.net, mdpi.com |
| GST | Inhibition of activity, Decreased mRNA expression | Caco-2 | chemfaces.com, nih.gov, researchgate.net, mdpi.com |
Table 2: Chelidonine's Impact on Cellular Processes
| Process | Effect | Cell Line(s) | Reference(s) |
|---|---|---|---|
| Apoptosis | Induction via multiple pathways (caspase activation, Bcl-2 modulation, p53 upregulation) | MCF-7, SGC-7901, HeLa, Malignant melanoma cells | chemfaces.com, spandidos-publications.com, nih.gov, jcimjournal.com, researchgate.net |
| Autophagy | Induction (dose-dependent) | MCF-7 | chemfaces.com, nih.gov |
| Cell Cycle Arrest | G2/M arrest, S phase arrest, G0/G1 arrest | A2780, MRC-5, SGC-7901, HeLa, Melanoma cells | spandidos-publications.com, mdpi.com, researchgate.net, jcimjournal.com, researchgate.net |
Cellular Senescence Acceleration
Chelidonine has been identified as a compound capable of inducing an accelerated aging process in cells, known as cellular senescence. nih.gov This state is characterized by a stable and long-term cessation of the cell cycle, effectively halting cell proliferation. exp-oncology.com.ua In the context of cancer research, inducing senescence in tumor cells is recognized as a potential therapeutic mechanism. exp-oncology.com.ua
Research conducted on the MCF-7 breast cancer cell line demonstrated that prolonged exposure to a submicromolar concentration (50 nanomolar) of chelidonine led to a considerable acceleration of cellular senescence. nih.gov This effect is closely linked to another of chelidonine's activities: the potent suppression of telomerase. nih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its inhibition can trigger a DNA damage response and lead to replicative senescence. The induction of senescence by chelidonine represents a mode of action distinct from other cell death pathways like apoptosis and autophagy, which the compound can also trigger, often in a dose-dependent manner. nih.gov
Senescent cells, including those induced by chelidonine, typically exhibit distinct morphological and biochemical markers. These include an enlarged and flattened cell shape, increased cytoplasmic granularity, and the expression of senescence-associated β-galactosidase (SA-β-Gal). exp-oncology.com.ua The signaling pathways often implicated in initiating senescence include the p53/p21 and p16/Rb tumor suppressor pathways, which act to enforce cell cycle arrest. mdpi.com
Table 1: Research Findings on Chelidonine and Cellular Senescence Acceleration
| Cell Line | Concentration | Observed Effect | Associated Mechanisms | Reference |
| MCF-7 (Breast Cancer) | 50 nM | Considerably accelerated senescence upon long exposure. | Strong suppression of telomerase activity and hTERT transcription. | nih.gov |
Modulation of Cell Differentiation
Chelidonine also influences cellular processes by modulating cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. This has been observed particularly in the context of cancer cells, where a loss of differentiation is a hallmark of malignancy.
In studies involving B16F10 melanoma cells, chelidonine, especially in combination with tetrandrine, was found to foster cellular differentiation. mdpi.com This combination treatment led to the modulation of a wide array of differentially expressed genes that are implicated in crucial biological processes, including cell differentiation. mdpi.com RNA sequencing and computational analyses identified that key signaling pathways related to cell differentiation were affected. mdpi.com Specifically, genes crucial for melanogenesis, such as mitf, tyr, and tyrp1/2, which are also linked to cellular differentiation in melanoma, were impacted. mdpi.com
Further research using human pancreatic cancer cell lines with different intrinsic differentiation statuses—BxPC-3 (moderately differentiated) and MIA PaCa-2 (poorly differentiated)—has provided additional insights. nih.gov Treatment with chelidonine induced apoptosis through the GADD45a-p53 signaling pathway in both cell lines. nih.gov However, the changes in the expression levels of key proteins, including p53, GADD45A, p21, and cleaved caspase-3, were more pronounced in the poorly differentiated MIA PaCa-2 cells compared to the moderately differentiated BxPC-3 cells. nih.gov This suggests that chelidonine's impact may be more significant in less differentiated, and often more aggressive, cancer cells. nih.gov The compound's ability to upregulate the p53 transcription factor is a key part of this mechanism, promoting cell cycle arrest and apoptosis, which are intrinsically linked to the cell's differentiation state. nih.gov
Table 2: Research Findings on Chelidonine and Modulation of Cell Differentiation
| Cell Line(s) | Key Findings | Implicated Genes/Pathways | Reference |
| B16F10 (Melanoma) | Fostered cellular differentiation (effect enhanced with tetrandrine). | Modulated expression of genes involved in cell differentiation and melanogenesis (mitf, tyr, tyrp1/2). | mdpi.com |
| BxPC-3 (moderately differentiated) & MIA PaCa-2 (poorly differentiated) (Pancreatic Cancer) | Induced greater changes in protein expression in poorly differentiated MIA PaCa-2 cells. | Upregulated p53 transcriptional activity; GADD45a-p53 pathway. | nih.gov |
Biological Activities and Preclinical Investigations
Anticancer Research in In Vitro Systems
Effect on Non-Small Cell Lung Cancer (NSCLC) Cell Lines, including EGFR-mutated and TKI-resistant cells
Chelidonine (B1668607) has shown promise in overcoming drug resistance in non-small cell lung cancer (NSCLC). nih.gov Specifically, it has been found to effectively suppress the growth of NSCLC cells that harbor a double mutation in the epidermal growth factor receptor (EGFR), which is a common cause of resistance to tyrosine kinase inhibitors (TKIs). nih.gov
Molecular modeling suggests that chelidonine can directly bind to EGFR, showing a significantly higher affinity for the mutated form (EGFRL858R/T790M) compared to the normal (wild-type) version. nih.gov This selective binding is believed to be responsible for its ability to inhibit the phosphorylation of EGFR in cells with this double mutation. nih.gov The development of resistance to first-generation EGFR TKIs is a major clinical challenge, often due to secondary mutations in the EGFR gene, such as the T790M mutation. hematologyandoncology.net
Activity against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
The cytotoxic effects of chelidonine have been investigated in different breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines. dntb.gov.uanih.gov Studies have explored the mechanisms of cell death induced by chelidonine in these cells, with a focus on processes like telomerase downregulation. dntb.gov.ua
In the MDA-MB-231 cell line, which is known for its aggressive and hormone-independent nature, the encapsulation of chelidonine into poly(lactic-co-glycolic acid) (PLGA) nanoparticles was found to enhance its anti-cancer potential compared to the free form of the compound. nih.govherbmedpharmacol.com This nanoformulation exhibited a dose- and time-dependent cytotoxic effect on MDA-MB-231 cells. herbmedpharmacol.com
Cytotoxicity of Chelidonine Formulations on MDA-MB-231 Cells
| Formulation | Effect | Time Points | Reference |
|---|---|---|---|
| Free Chelidonine | Dose- and time-dependent cytotoxicity | 24, 48, and 72 hours | herbmedpharmacol.com |
| Chelidonine-loaded PLGA Nanoparticles | Significantly more potent anti-proliferative effect than free chelidonine | 24, 48, and 72 hours | herbmedpharmacol.com |
Cytotoxicity in Hepatic Cancer Cell Lines (e.g., HepG2)
Chelidonine has demonstrated cytotoxic effects against the human hepatocellular carcinoma cell line, HepG2. nih.govresearchgate.net Interestingly, the cytotoxicity in HepG2 cells did not show a clear dose-dependent relationship in some studies, reaching a plateau after an initial sharp decline in cell viability. nih.gov A concentration of 12 μmol/L was identified as the LD50, the concentration at which the maximal attainable effects of chelidonine were observed. nih.gov
Research has also focused on the potential of chelidonine to induce senescence and affect telomerase activity in HepG2 cells. nih.govkarger.com Furthermore, the encapsulation of chelidonine in PLGA nanoparticles has been shown to result in a more potent apoptotic effect in HepG2 cells compared to free chelidonine, with a nearly 47% reduction in the IC50 value. nih.gov These nanoparticles were also found to arrest the cell cycle at the G2/M phase. nih.gov
Effects on Melanoma Cells (e.g., B16F10)
In vitro studies have revealed that chelidonine possesses anti-melanoma properties. It has been shown to inhibit the proliferation of B16F10 melanoma cells and curtail their migratory capacity. nih.govnih.gov The combination of chelidonine with tetrandrine (B1684364), another alkaloid, exhibited a more pronounced inhibitory effect on the proliferation of B16F10 cells than either compound administered alone. nih.gov
Chelidonine has been observed to induce cell cycle arrest at the G2/M phase in the B16F10 melanoma cell line. researchgate.net Furthermore, it has been found to facilitate apoptosis and suppress the migration and invasion of melanoma cells by inactivating key signaling pathways, including TLR4/NF-κB and PI3K/AKT. kjpp.net
Effects of Chelidonine on B16F10 Melanoma Cells
| Effect | Mechanism/Observation | Reference |
|---|---|---|
| Inhibition of Proliferation | Dose-dependent suppression of B16F10 cell proliferation. Synergistic effect when combined with tetrandrine. | nih.govmdpi.com |
| Inhibition of Migration | Chelidonine curtailed the migratory capacity of B16F10 cells. | nih.govnih.gov |
| Cell Cycle Arrest | Induced G2/M phase cell cycle arrest. | researchgate.net |
| Induction of Apoptosis | Facilitated melanoma cell apoptosis. | kjpp.net |
| Inhibition of Invasion | Suppressed melanoma cancer cell invasion. | kjpp.net |
Investigations in Head and Neck Squamous Cell Carcinoma (HNSCC)
The effects of chelidonine have been examined in several Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. nih.govspandidos-publications.com HNSCC is a type of cancer that originates in the mucous membranes of the mouth, nose, and throat. medlineplus.gov Studies have shown that chelidonine can suppress the growth of HNSCC cell lines, including those that are resistant to paclitaxel (B517696) and overexpress P-glycoprotein (MDR1). nih.gov However, the cytotoxic effect was not clearly dose-dependent, and it also affected normal mucosal keratinocytes. nih.govnih.gov
Chelidonine was found to effectively suppress the invasion of FaDu cells, a type of HNSCC cell line, on various extracellular matrix components. nih.govspandidos-publications.com It also demonstrated an ability to inhibit angiogenesis in a tube formation assay. nih.govspandidos-publications.com Despite these effects, chelidonine did not strongly trigger apoptosis at physiological concentrations in HNSCC cell lines. nih.govspandidos-publications.com
Activity against Leukemia Cell Lines (e.g., K562, CEM)
Chelidonine has been investigated for its cytotoxic activity against various leukemia cell lines. researchgate.net In a study comparing the effects of four alkaloids from Chelidonium majus on NK/Ly murine lymphoma cells, chelidonine exhibited the weakest cytotoxic action. researchgate.net However, it was noted to be more cytotoxic towards other cell lines such as human T-cell lines Jurkat, CEM, and MT-4. researchgate.net The cytotoxic activity of these alkaloids was found to correlate with their ability to intercalate into DNA and induce DNA breaks, with chelidonine showing no significant DNA intercalating properties. researchgate.net
Inhibition of Cancer Cell Proliferation, Migration, and Invasion
Chelidonine has demonstrated notable anticancer properties by impeding the critical processes of cancer cell proliferation, migration, and invasion. ontosight.ai Research has shown that chelidonine can suppress the growth of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and melanoma. nih.govkjpp.net In HNSCC cell lines, chelidonine was found to inhibit growth, although not always in a clear dose-dependent manner. nih.gov For melanoma cells, chelidonine treatment resulted in decreased cell viability and proliferation. kjpp.net
The anti-migratory and anti-invasive effects of chelidonine have been a key focus of investigation. In studies involving MDA-MB-231 human breast cancer cells, chelidonine inhibited both migration and invasion in a concentration-dependent manner. spandidos-publications.com This effect is partly attributed to its ability to disrupt the actin cytoskeleton and inhibit signaling pathways crucial for cell movement. spandidos-publications.com Specifically, chelidonine has been shown to suppress the formation of the integrin-linked kinase (ILK)/PINCH/α-parvin (IPP) complex, which is a critical signaling platform for integrins that regulate cell migration. spandidos-publications.com Furthermore, it has been observed to inhibit the activation of downstream signaling molecules like Akt and ERK1/2. spandidos-publications.com
In a spheroid invasion model using FaDu cells, chelidonine effectively suppressed invasion on various extracellular matrix proteins, including gelatin, fibronectin, collagen I, laminin, and Matrigel®. nih.gov However, its efficacy was less pronounced in the more aggressively invading HLaC78 cell line. nih.gov For melanoma, chelidonine was found to suppress cancer cell migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process. kjpp.net
Table 1: Effects of Chelidonine on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Findings |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | Inhibition of migration and invasion. spandidos-publications.com | Suppresses the formation of the IPP complex and downstream signaling. spandidos-publications.com |
| FaDu | Head and Neck Squamous Cell Carcinoma | Suppression of invasion on various ECM proteins. nih.gov | Effective inhibition of migration on multiple substrates. nih.gov |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | Limited inhibition of invasion. nih.gov | Less effective in highly invasive cell lines. nih.gov |
| Melanoma Cells | Melanoma | Inhibition of cell viability, proliferation, migration, and invasion. kjpp.net | Attenuates the epithelial-mesenchymal transition process. kjpp.net |
Anti-Inflammatory Research in In Vitro and In Vivo Models
Chelidonine exhibits significant anti-inflammatory activity, which has been demonstrated in a variety of preclinical models. ontosight.ainih.gov The compound's ability to modulate inflammatory pathways suggests its potential for treating conditions characterized by chronic inflammation. ontosight.ai
A key mechanism of chelidonine's anti-inflammatory action is its ability to suppress the production of a wide range of inflammatory mediators. In vitro studies have shown that chelidonine can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govresearchgate.net It also attenuates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govfrontiersin.org
In the context of allergic inflammation, chelidonine has been found to suppress the production of Th2 cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13), as well as interleukin-17 (IL-17). frontiersin.orgnih.gov It also inhibits the expression of eotaxin-2, a chemokine that plays a crucial role in the recruitment of eosinophils. frontiersin.orgnih.gov This broad-spectrum suppression of inflammatory mediators highlights the compound's potent anti-inflammatory potential.
The RAW264.7 macrophage cell line is a widely used model for studying inflammatory responses. atcc.orgnih.govfrontiersin.org Research utilizing these cells has been instrumental in elucidating the anti-inflammatory mechanisms of chelidonine. Studies have shown that chelidonine suppresses the LPS-induced production of NO and pro-inflammatory cytokines like TNF-α and IL-6 in RAW264.7 cells. nih.govresearchgate.net This effect is linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Chelidonine was found to attenuate the LPS-induced activation and degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. nih.gov
The role of eosinophils is central to the pathophysiology of allergic asthma. nih.govbmrat.orgmdpi.com Preclinical studies in murine models of allergic asthma have demonstrated that chelidonine can effectively attenuate eosinophilic airway inflammation. nih.gov The compound has been shown to strongly suppress airway eosinophilia, which is the accumulation of eosinophils in the airways. nih.gov This effect is accompanied by a reduction in the levels of IL-4, IL-13, and eotaxin-2 in the bronchoalveolar lavage fluid (BALF). nih.gov Furthermore, chelidonine has been observed to attenuate lung IL-17 and eotaxin-2 mRNA expression levels. nih.gov These findings suggest that chelidonine's inhibitory effects on airway inflammation are mediated through the suppression of key cytokines and chemokines involved in the allergic response. nih.gov
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and inflammation. nih.govscielo.brscielo.brnih.govbjournal.org Recent studies have explored the potential of chelidonine in mitigating the pathological processes of OA. In in vitro experiments using chondrocytes, the primary cells in cartilage, chelidonine was found to suppress the inflammatory and catabolic effects induced by IL-1β, a key pro-inflammatory cytokine in OA. nih.govscielo.brscielo.brnih.govbjournal.org Specifically, chelidonine inhibited the production of inflammatory mediators such as IL-6 and TNF-α. nih.gov It also decreased the release of matrix-degrading enzymes, including matrix metalloproteinases (MMP1, MMP3, MMP13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS4, ADAMTS5), which are responsible for cartilage breakdown. nih.govscielo.brscielo.br
In vivo studies using rat models of OA have corroborated these findings. nih.govscielo.brscielo.brnih.govbjournal.org The administration of chelidonine was shown to partially attenuate cartilage degradation and inhibit synovial inflammation. nih.govscielo.brscielo.brnih.govbjournal.org The underlying mechanism appears to be related to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation and catabolism in chondrocytes. nih.govscielo.brscielo.brnih.govbjournal.org
Table 2: Anti-Inflammatory and Chondroprotective Effects of Chelidonine
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| LPS-stimulated RAW264.7 Macrophages | Suppression of NO, TNF-α, and IL-6 production. nih.govresearchgate.net | Inhibition of TLR4/NF-κB signaling pathway. nih.gov |
| Allergic Asthma Mouse Model | Attenuation of airway eosinophilia and suppression of IL-4, IL-13, IL-17, and eotaxin-2. nih.gov | Suppression of STAT6 and Foxp3 pathways. nih.gov |
| IL-1β-stimulated Chondrocytes | Inhibition of inflammatory cytokines (IL-6, TNF-α) and catabolic enzymes (MMPs, ADAMTSs). nih.govscielo.brscielo.br | Modulation of NF-κB signaling pathway. nih.govscielo.brscielo.br |
| Osteoarthritis Rat Model | Attenuation of cartilage degradation and synovial inflammation. nih.govscielo.brscielo.brnih.govbjournal.org | Inhibition of NF-κB-mediated inflammation and catabolism. nih.govscielo.brscielo.brnih.govbjournal.org |
Antimicrobial Activities
Chelidonine has demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. ontosight.aikarger.comrjor.ro Studies have shown that chelidonine, along with other alkaloids from C. majus, possesses inhibitory effects against various microorganisms. karger.com
In terms of its antibacterial properties, chelidonine has been found to be effective against both Gram-positive and Gram-negative bacteria. rjor.roresearchgate.net For instance, it has shown inhibitory effects against Escherichia coli. researchgate.net
The antifungal activity of chelidonine has also been documented. It has demonstrated efficacy against Candida albicans, a common fungal pathogen. mdpi.com The combined use of chelidonine with other alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), has been shown to have a synergistic inhibitory effect on microbial growth, suggesting a complex interaction between these compounds. mdpi.com
Antifungal Efficacy
Chelidonine has demonstrated notable antifungal activity against a variety of fungal pathogens.
Botryosphaeria dothidea : Research has highlighted the potent antifungal effect of chelidonine against Botryosphaeria dothidea, a plant pathogenic fungus. frontiersin.orgnih.gov In one study, enriched chelidonine products exhibited a significant inhibitory effect, with an EC50 value of 0.43 mg/mL, which was more potent than the chelidonine standard (0.77 mg/mL) and crude extracts (3.24 mg/mL). cabidigitallibrary.orgnih.gov This suggests that chelidonine is a key contributor to the antifungal properties of C. majus extracts against this pathogen. nih.govchemicalbook.com
Candida albicans : Chelidonine has shown strong antifungal activity against Candida albicans, a common opportunistic human pathogen. nih.govnih.govnih.govmdpi.com Studies have reported a Minimum Inhibitory Concentration (MIC) of 62.5 mg/L for chelidonine against C. albicans. nih.govmdpi.com Along with chelerythrine, chelidonine was one of the most effective alkaloids from C. majus in inhibiting the growth of this yeast. nih.gov
Cryptococcus neoformans : The antifungal properties of chelidonine extend to Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening infections, particularly in immunocompromised individuals. rexresearch1.com
| Fungal Strain | Key Findings |
| Botryosphaeria dothidea | Enriched chelidonine products showed an EC50 of 0.43 mg/mL. cabidigitallibrary.orgnih.gov |
| Candida albicans | Demonstrated strong antifungal activity with a MIC of 62.5 mg/L. nih.govmdpi.com |
| Cryptococcus neoformans | Exhibits antifungal properties against this opportunistic yeast. rexresearch1.com |
Antibacterial Spectrum
Chelidonine has been investigated for its activity against both Gram-positive and Gram-negative bacteria.
Gram-positive bacteria : Studies have shown that chelidonine possesses antibacterial activity against various Gram-positive bacteria. cabidigitallibrary.orgnih.gov For instance, it has been found to be effective against Bacillus subtilis and Micrococcus luteus. cabidigitallibrary.orgresearchgate.netrjpn.org The MIC of chelidonine against Staphylococcus aureus has been reported to be 62.5 mg/L. nih.gov However, some studies suggest that other alkaloids from C. majus, such as sanguinarine and chelerythrine, may have more potent activity against Gram-positive strains compared to chelidonine. cabidigitallibrary.orgnih.gov
Gram-negative bacteria : Chelidonine has also demonstrated inhibitory effects against Gram-negative bacteria. cabidigitallibrary.org Notably, it has been shown to be active against Escherichia coli. researchgate.netrjpn.org One study reported an MIC of 125 mg/L for chelidonine against Pseudomonas aeruginosa. nih.gov In contrast, some research indicates that chelidonine has a weaker antibacterial effect against certain Gram-negative bacteria compared to other alkaloids like chelerythrine. akjournals.com For example, while ethanolic extracts of C. majus showed weak activity against E. coli, pure chelidonine also demonstrated an inhibitory effect. cabidigitallibrary.orgrjpn.orgbibliotekanauki.pl It has been observed that chelidonine, in combination with other alkaloids, may have an enhanced effect against Gram-negative bacteria. nih.gov
| Bacterial Type | Bacterial Strain | Key Findings |
| Gram-positive | Bacillus subtilis | Active against this strain. researchgate.net |
| Micrococcus luteus | Shows inhibitory activity. rjpn.org | |
| Staphylococcus aureus | MIC reported at 62.5 mg/L. nih.gov | |
| Gram-negative | Escherichia coli | Possesses an inhibiting effect. researchgate.netrjpn.org |
| Pseudomonas aeruginosa | MIC reported at 125 mg/L. nih.gov | |
| Salmonella enteritidis | Methanol extracts of C. majus containing chelidonine showed activity. cabidigitallibrary.org |
Antiviral Activity
Preclinical studies have indicated that chelidonine possesses antiviral properties.
HIV-1 : Chelidonine has been identified as having anti-retroviral activity. nih.govmedchemexpress.com It has been reported to inhibit the human immunodeficiency virus type 1 (HIV-1). ncats.io While some research points to a substance purified from C. majus aqueous extract, which may be a low-sulfated poly-glycosaminoglycan, as the active anti-HIV-1 agent, other sources attribute antiviral activity to the alkaloid components, including chelidonine. nih.govwakan-iyaku.gr.jp
Other Pharmacological Activities in Preclinical Settings
Beyond its antimicrobial and antiviral effects, chelidonine has been shown to exhibit other significant pharmacological activities in preclinical models.
Antispasmodic Effects
Chelidonine has demonstrated notable antispasmodic and relaxant effects on smooth muscles.
Studies on isolated guinea-pig ileum have shown that chelidonine exhibits a papaverine-like musculotropic action, meaning it directly affects the muscle tissue to cause relaxation. thieme-connect.denih.gov It has been shown to antagonize contractions induced by both carbachol (B1668302) and electric field stimulation. thieme-connect.denih.gov This suggests that chelidonine acts as a spasmolytic agent, potentially through a non-competitive antagonism mechanism. thieme-connect.denih.govvetdergikafkas.org Its ability to relax smooth muscles makes it a compound of interest for conditions involving muscle spasms. ontosight.aiontosight.ai
Immunomodulatory Effects
Chelidonine has been reported to have immunomodulatory properties.
Hepatoprotective Studies
The effects of chelidonine on the liver have been a subject of investigation, with studies indicating potential hepatoprotective activity.
Preclinical studies in animal models have suggested that extracts of C. majus, with chelidonine as a key component, can exert hepatoprotective effects against toxins like carbon tetrachloride. karger.comuniroma1.it These protective effects are evidenced by a reduction in necrotic cells, prevention of fibrotic changes, and decreased levels of liver enzymes and bilirubin. karger.com Furthermore, nano-formulations of chelidonine have been shown to significantly reduce oxidative stress and hepatotoxicity induced by cadmium chloride in mice. uniroma1.itflorajournal.com However, it is important to note that the hepatotoxicity of C. majus itself has been a topic of discussion, suggesting a complex dose-dependent relationship. karger.comuniroma1.it
Structure Activity Relationship Sar Investigations of Chelidonine +
Impact of Functional Groups on Biological Activities
The specific arrangement of functional groups in the Chelidonine (B1668607) molecule is critical to its bioactivity. Key structural features include a tertiary nitrogen atom, a secondary hydroxyl group, and methoxyl groups on its D-ring. mdpi.comfrontiersin.org
The nature of the nitrogen atom within the benzophenanthridine skeleton significantly influences biological activity. Chelidonine possesses a tertiary nitrogen, which distinguishes it from related alkaloids like sanguinarine (B192314) and chelerythrine (B190780) that feature a quaternary nitrogen atom. mdpi.com This structural difference is associated with varied patterns of bioactivity; for instance, in studies on mouse liver respiration, chelerythrine and sanguinarine showed strong inhibitory effects, whereas Chelidonine had no apparent effect. mdpi.com
The secondary hydroxyl group on Chelidonine is another key site for functionalization. Modification of this group through acylation or alkylation has been shown to produce derivatives with novel biological activities. For example, certain O-acyl derivatives of Chelidonine have demonstrated antinociceptive and antiserotoninergic effects that are not observed with the parent alkaloid. nih.govresearchgate.net
Table 1: Comparison of Functional Groups and Associated Activities in Chelidonine and Related Alkaloids
| Alkaloid | Core Structure | Key Functional Groups | Associated Biological Activity Notes |
| Chelidonine | Benzophenanthridine | Tertiary Nitrogen, Secondary Hydroxyl, Non-planar structure | Modest antiproliferative activity, inhibitor of tubulin polymerization, weak DNA interaction. mdpi.comfrontiersin.orgresearchgate.net |
| Sanguinarine | Benzophenanthridine | Quaternary Nitrogen, Planar structure | Strong DNA intercalator, greater toxicity and DNA damage compared to Chelidonine. mdpi.comresearchgate.net |
| Chelerythrine | Benzophenanthridine | Quaternary Nitrogen, Planar structure | Strong DNA intercalator, inhibits liver respiration, strong antiproliferative effects. mdpi.comresearchgate.netnih.gov |
| Coptisine (B600270) | Protoberberine | Quaternary Nitrogen, Planar structure | Intercalates into DNA, but with lower affinity than sanguinarine or chelerythrine. researchgate.net |
Modifications for Enhanced Antiproliferative Activity and Selectivity
While Chelidonine itself exhibits modest antiproliferative potency, its core structure serves as a valuable scaffold for developing synthetic derivatives with improved anticancer properties. nih.govresearchgate.net Research has focused on modifying Chelidonine to enhance its activity against cancer cells while increasing its selectivity, thereby reducing potential effects on healthy cells. nih.gov
A significant strategy has been the creation of nitric oxide (NO) donating derivatives of Chelidonine. A series of these compounds (designated 10a-f and 11a-j in one study) were synthesized and evaluated for their biological effects. nih.gov Compared to the parent Chelidonine molecule, many of these derivatives exhibited significantly lower IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) against a panel of human cancer cell lines, including hepatoma (HepG2), breast cancer (MCF-7), colon cancer (HCT-116), and leukemia (K562) cells. nih.gov
Compound 11j from this series was identified as particularly potent, with IC₅₀ values of 3.91 µM against HepG2, 6.90 µM against MCF-7, 4.36 µM against HCT-116, and 1.12 µM against K562 cells. nih.gov Crucially, this compound demonstrated high selectivity, with an IC₅₀ value greater than 40 µM against normal human peripheral blood mononuclear cells (PBMCs). Further investigation revealed that compound 11j induced apoptosis (programmed cell death), cell cycle arrest in the S phase, and disruption of the mitochondrial membrane potential in K562 leukemia cells. nih.gov
Another approach involves combining Chelidonine with other therapeutic agents to achieve a synergistic effect. For instance, non-cytotoxic concentrations of Chelidonine have been shown to enhance the antitumor activity of the drug lenvatinib (B1674733) against hepatocellular carcinoma cells, in part by inhibiting the epithelial-mesenchymal transition (EMT), a process linked to drug resistance. nih.gov
Table 2: Antiproliferative Activity (IC₅₀, µM) of Chelidonine and a Potent Derivative
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | K562 (Leukemia) | PBMCs (Normal Cells) |
| Chelidonine | >40 | >40 | >40 | 11.52 | >40 |
| Compound 11j | 3.91 | 6.90 | 4.36 | 1.12 | >40 |
| Data sourced from a study on nitric oxide donating derivatives of chelidonine. nih.gov |
Correlation between Alkaloid Structure and DNA Binding Affinity
The ability of small molecules to interact with DNA is a common mechanism for anticancer drugs. nih.gov However, studies comparing Chelidonine to its structural relatives reveal a significant difference in DNA binding affinity, which is directly correlated to their molecular structures. frontiersin.orgresearchgate.net
Alkaloids such as sanguinarine, chelerythrine, and coptisine, which possess a planar aromatic system and a quaternary nitrogen, are effective DNA intercalators. researchgate.netnih.gov They insert themselves between the base pairs of the DNA helix, a process that can lead to DNA damage and cell death. researchgate.net In contrast, multiple studies have shown that Chelidonine has a very weak affinity for DNA and does not intercalate in the same manner. researchgate.netresearchgate.net One study found that the quantity of DNA damage induced by Chelidonine was negligible, a finding consistent with its inability to intercalate effectively into the DNA structure. researchgate.net
Furthermore, investigations into interactions with other DNA structures, such as telomeric G-quadruplexes, have also shown that Chelidonine does not interact significantly, unlike other isoquinoline (B145761) alkaloids such as berberine (B55584) and chelerythrine. ucl.ac.uk Despite this weak interaction with DNA, Chelidonine can still exert anticancer effects through other mechanisms, such as the inhibition of telomerase at the transcriptional level and the disruption of microtubule polymerization. researchgate.netucl.ac.uk
Table 3: DNA Interaction Properties of Chelidonine and Related Alkaloids
| Alkaloid | Planarity | DNA Intercalation | Relative DNA Binding Affinity | Primary Anticancer Mechanisms |
| Chelidonine | Non-planar | No / Weak | Low | Tubulin inhibition, telomerase inhibition. researchgate.netresearchgate.netucl.ac.uk |
| Sanguinarine | Planar | Yes | High | DNA intercalation, DNA damage. researchgate.netnih.gov |
| Chelerythrine | Planar | Yes | High | DNA intercalation, DNA damage. researchgate.netnih.gov |
| Coptisine | Planar | Yes | Moderate | DNA intercalation. researchgate.net |
Advanced Methodologies in Chelidonine + Research
Formulation and Delivery Systems for Preclinical Studies
A primary challenge in the preclinical assessment of Chelidonine (B1668607) is its poor oral bioavailability and low water solubility, which limits its therapeutic application. nih.govnih.govdp.tech Advanced formulation strategies, particularly nano-encapsulation, are being explored to overcome these limitations.
The encapsulation of Chelidonine into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has emerged as a promising strategy. nih.govherbmedpharmacol.com PLGA is an FDA-approved polymer valued for its biocompatibility, biodegradability, and ability to provide controlled drug release. herbmedpharmacol.com The single emulsion solvent evaporation method is a common technique used to fabricate Chelidonine-loaded PLGA nanoparticles. nih.govdp.techherbmedpharmacol.com
These nanoformulations are characterized by their physicochemical properties, which are crucial for their biological performance. Research has demonstrated the successful creation of stable, spherical nanoparticles in the nanometer range with high encapsulation efficiency and drug loading capacity. nih.govdp.tech For instance, one study reported nanoparticles with a size of 123 ± 1.15 nm, an encapsulation efficiency of 82.6 ± 0.574%, and a high yield of 86.34 ± 1.91%. nih.gov Another study achieved an encapsulation efficiency of 95.58 ± 3.47% and drug loading of 33.13 ± 0.19% by modifying the PLGA nanoparticles with D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS). nih.gov These nanoparticles exhibit a negative surface charge, which is a desirable trait for stability and cellular interaction. nih.govdp.tech
Table 1: Physicochemical Properties of Chelidonine-Loaded PLGA Nanoparticles from Various Studies
| Study | Preparation Method | Modifier | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Surface Charge (mV) |
| Paul et al. (2013) nih.gov | Polymer Encapsulation | None | 123 ± 1.15 | 82.6 ± 0.574 | Not Specified | -19.6 ± 2.48 |
| Hamidi et al. (2022) dp.techherbmedpharmacol.com | Single Emulsion Solvent Evaporation | None | 263 ± 19.6 | 76.53 ± 3.61 | 22.47 ± 0.09 | -20.67 ± 2.48 |
| Mohammadi et al. (2021) nih.govresearchgate.net | Single Emulsion Method | E-TPGS | 153 ± 12.3 | 95.58 ± 3.47 | 33.13 ± 0.19 | -14.06 ± 2.21 |
Nanoformulations significantly enhance the cellular uptake and biological efficacy of Chelidonine. Studies comparing free Chelidonine (FC) with nano-chelidonine (NC) have shown that NC exhibits more rapid cellular uptake and stronger apoptotic effects. nih.gov The small size of the nanoformulations is believed to facilitate their cellular internalization. herbmedpharmacol.com
This enhanced uptake translates to greater anticancer activity. For example, in HepG2 liver cancer cells, Chelidonine-loaded PLGA nanoparticles demonstrated a 46.6% reduction in the IC₅₀ value compared to free Chelidonine, indicating much higher cytotoxicity. nih.gov Similarly, enhanced anti-cancer potential was observed in MDA-MB-231 breast cancer cells. dp.techherbmedpharmacol.com The biological effects are corroborated by the expression levels of key apoptotic proteins. Treatment with nano-chelidonine leads to significant changes in the expression of p53, Bax, Bcl-2, cytochrome c, Apaf-1, and caspases, confirming a more potent induction of apoptosis compared to the free compound. nih.gov Furthermore, these nanoformulations provide a sustained release of the drug, which can prolong its therapeutic effects. dp.techherbmedpharmacol.com
Target Identification and Validation Strategies
Identifying the direct molecular targets of natural products like Chelidonine is essential for understanding their mechanism of action and for rational drug development. A combination of computational and experimental approaches is being employed to achieve this.
Computational methods are powerful tools for navigating the complexity of drug-target interactions. gsconlinepress.comnih.govrsc.org System pharmacology analyzes the complex interactions between a compound and the entire biological system, helping to decipher the polypharmacological character of herbal medicines. researchgate.netresearchgate.net This approach has been used to predict the targets of Chelidonine and other alkaloids from Chelidonium majus. researchgate.net
Molecular docking, a key computational technique, simulates the binding of a small molecule to the three-dimensional structure of a protein. nih.gov This method is used to predict binding affinity and identify potential protein targets. researchgate.net Through a combination of network pharmacology and molecular docking, studies have identified several potential targets for Chelidonine and related alkaloids, including SRC, AKT1, EGFR, CASP3, and MAPK3, which are involved in key cancer-related signaling pathways like MAPK and PI3K-Akt. researchgate.netfrontiersin.org Molecular docking simulations have also been used to explore the binding of Chelidonine to specific receptors, such as the hepatocyte nuclear factor 4α (HNF4α), where it acts as an inverse agonist. researchgate.net
Table 2: Potential Protein Targets of Chelidonine Identified via Computational Approaches
| Target Protein | Associated Pathway / Function | Identification Method(s) | Reference(s) |
| EGFR | Cancer Proliferation | Molecular Docking, System Pharmacology | chemicalbook.com, frontiersin.org |
| SRC | Central Analgesia, Cancer | Network Pharmacology, Molecular Docking | frontiersin.org |
| AKT1 | Central Analgesia, Cancer | Network Pharmacology, Molecular Docking | frontiersin.org |
| CASP3 | Apoptosis | Network Pharmacology, Molecular Docking | frontiersin.org |
| MAPK3 | Central Analgesia, Cancer | Network Pharmacology, Molecular Docking | frontiersin.org |
| HNF4α | Drug Metabolism | Molecular Docking, Cellular Reporter Assay | researchgate.net |
| STK19 | Melanoma Proliferation | Not Specified (Implied from pathway analysis) | mdpi.com |
Omics technologies provide a global view of molecular changes within a biological system in response to a stimulus, making them invaluable for drug discovery. researchgate.netfrontiersin.orgnih.gov
Proteomics: This technology analyzes large-scale protein expression and has been used to investigate the effects of Chelidonine. Proteomic analysis revealed that Chelidonine-induced apoptosis is linked to changes in the levels of key regulatory proteins. chemicalbook.com For instance, studies have confirmed the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 following treatment. nih.gov Proteomics has also been instrumental in characterizing the protein profile of C. majus latex, identifying defense-related proteins that may act synergistically with alkaloids. nih.govmdpi.comresearchgate.net
Transcriptomics: Transcriptomic analyses, using methods like cDNA microarrays and RNA sequencing, identify changes in gene expression. researchgate.netplos.org Studies have shown that Chelidonine treatment significantly alters the expression of genes involved in apoptosis, cell cycle, and drug metabolism. sigmaaldrich.com For example, Chelidonine has been found to upregulate the expression of xenobiotic metabolism genes like CYP1A1 and MDR1. chemicalbook.comnih.gov In pancreatic cancer cells, it upregulates the mRNA levels of GADD45A and p21. researchgate.net This approach helps to build a comprehensive picture of the signaling pathways modulated by the compound. researchgate.net
Genomics: Genomic studies are crucial for understanding the genetic basis of the biosynthesis of bioactive compounds. nih.gov The emergence of "herbgenomics" integrates genomic information with other omics data to unravel the genetic foundations and secondary metabolite biosynthesis pathways in medicinal plants like those in the Papaveraceae family. nih.gov While specific genomic studies on Chelidonine's direct targets in human cells are less common, genomic approaches are vital for understanding and potentially manipulating the production of benzylisoquinoline alkaloids (BIAs), the class to which Chelidonine belongs. chemicalbook.comwikipedia.org
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It is used to identify and quantify the complete set of small-molecule metabolites in a biological sample. wikipedia.org Integrated metabolomic and transcriptomic studies on Chelidonium majus extracts have revealed that they can influence key metabolic pathways, such as purine (B94841) metabolism and arachidonic acid metabolism, which are linked to inflammation. nih.gov NMR-based metabolomics has also been applied to study the effects of protoberberine-rich fractions from C. majus, showing significant changes in metabolites involved in energy homeostasis, such as glucose and lactate. semanticscholar.org
While computational and omics technologies can identify a host of potential targets, validating direct drug-target engagement in a physiological context is a critical final step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique designed for this purpose. mdpi.comcetsa.org
CETSA operates on the principle of ligand-induced thermal stabilization. cetsa.orgpelagobio.com When a compound binds to its target protein within a cell, it generally increases the protein's resistance to heat-induced denaturation. pelagobio.com By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein that remains, a "thermal shift" can be detected, confirming a direct physical interaction. pelagobio.comwikipedia.org This label-free method allows for the validation of target engagement in intact cells and even tissues, providing highly relevant biological data without the need for compound modification or genetic manipulation. mdpi.compelagobio.com CETSA is an indispensable tool for confirming the targets of natural products like Chelidonine that are predicted by methods such as molecular docking and proteomics. mdpi.com
Derivatization and Analog Synthesis for Biological Evaluation
The structural framework of Chelidonine (+) serves as a versatile scaffold for chemical modification, enabling the synthesis of various derivatives and analogs to explore and enhance its biological activities. Researchers have focused on modifying specific functional groups of the chelidonine molecule, primarily the secondary hydroxyl group and the tertiary nitrogen atom, to generate novel compounds with potentially improved potency, selectivity, or pharmacological profiles.
Acylation and alkylation of the secondary hydroxyl group have been key strategies in derivatization. A study detailing the synthesis of eleven O-acyl and O-alkyl derivatives demonstrated that such modifications could lead to novel biological effects. nih.gov Specifically, certain derivatives were found to exhibit significant influence on the central nervous system in mice. Among the synthesized compounds, O-(p-nitrobenzoyl)chelidonine and two other derivatives, designated 2c and 3c, were notable for producing antinociceptive and antiserotoninergic effects, activities not observed with the parent chelidonine alkaloid. nih.gov
Another synthetic approach involves the creation of nitric oxide (NO) donating derivatives to enhance antiproliferative activity. nih.gov A series of these analogs were designed and synthesized, showing improved cytotoxicity against several human cancer cell lines when compared to the parent compound. nih.gov One particular derivative, compound 11j, was identified as having the most potent antiproliferative effects across the tested cell lines. nih.gov
Furthermore, the synthesis of quaternary ammonium (B1175870) derivatives represents another avenue of investigation. These are typically prepared through the reaction of the tertiary nitrogen in the chelidonine molecule with an alkylating agent, such as thiotepa. google.com This modification results in a quaternary alkaloid derivative with a permanent positive charge, which can alter the molecule's solubility and interaction with biological targets. google.com Such derivatives have been explored for their potential therapeutic applications, particularly in the context of oncology. google.com
Table 1: Examples of Chelidonine (+) Derivatization and Biological Evaluation
| Derivative/Analog Class | Modification Site | Synthetic Strategy | Key Finding/Biological Activity | Reference(s) |
|---|---|---|---|---|
| O-Acyl Derivatives | Secondary Hydroxyl Group | Acylation | Produced novel antinociceptive and antiserotoninergic effects in mice not seen in the parent compound. | nih.gov |
| O-Alkyl Derivatives | Secondary Hydroxyl Group | Alkylation | Generated derivatives with altered CNS activity compared to Chelidonine (+). | nih.gov |
| Nitric Oxide (NO) Donating Derivatives | Various | Conjugation with NO-donating moieties | Exhibited enhanced and more potent antiproliferative activity against multiple human cancer cell lines. | nih.gov |
| Quaternary Ammonium Derivatives | Tertiary Nitrogen Atom | Alkylation (e.g., with thiotepa) | Creates a quaternary alkaloid intended for applications such as cancer treatment. | google.com |
In Vitro and In Vivo Model Systems for Efficacy Assessment
The biological efficacy of Chelidonine (+) has been extensively evaluated using a diverse array of in vitro and in vivo model systems. These models are crucial for elucidating the compound's mechanisms of action and assessing its potential therapeutic effects across different biological contexts, particularly in oncology.
In Vitro Models
In vitro studies have predominantly utilized a wide range of human cancer cell lines to investigate the cytotoxic and antiproliferative properties of chelidonine. These include cell lines derived from various malignancies such as head and neck squamous cell carcinoma (HNSCC), melanoma, glioblastoma, breast cancer, colon cancer, hepatocellular carcinoma, and leukemia. mdpi.comcnpereading.comresearchgate.netthegoodscentscompany.commdpi.com For instance, chelidonine has been shown to suppress the growth of HNSCC cell lines, including those resistant to conventional chemotherapeutics like paclitaxel (B517696). cnpereading.com In studies on melanoma, it has demonstrated anti-proliferative activity in several cell lines, including B16F10 and NRAS-mutant variants. mdpi.comthegoodscentscompany.com The compound also induces apoptosis in human glioblastoma T98G cells and inhibits the proliferation of pancreatic cancer cells. mdpi.com To assess selectivity, studies often include non-cancerous cell lines, such as human fibroblasts and keratinocytes, providing a comparative measure of cytotoxicity. cnpereading.commdpi.com
Three-dimensional (3D) cell culture models, such as tumor spheroids, have also been employed to better mimic the in vivo tumor microenvironment. cnpereading.com For example, a spheroid invasion model was used to show that chelidonine could effectively suppress the invasion of FaDu cancer cells on various extracellular matrix components. cnpereading.com
Table 2: Selected In Vitro Model Systems Used in Chelidonine (+) Research
| Model Type | Specific Model | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|---|
| Human Cancer Cell Lines | FaDu, HLaC78 (HNSCC) | Growth, Invasion, Angiogenesis | Suppressed growth and invasion of FaDu cells. | cnpereading.com |
| B16F10, A-375, OCM-1 (Melanoma) | Proliferation, Migration, Apoptosis | Inhibited proliferation and migration. | thegoodscentscompany.com | |
| T98G (Glioblastoma) | Apoptosis, Cell Cycle | Induced apoptosis and G2/M cell cycle arrest. | mdpi.com | |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cell Death, Invasion | Induced apoptosis and autophagy; suppressed invasion. | researchgate.netgoogle.com | |
| HCT116, Caco-2 (Colon Cancer) | Apoptosis, Multidrug Resistance | Potentiated apoptosis; modulated multidrug resistance pathways. | mdpi.comrsc.org | |
| MHCC97-H, LM-3 (Hepatocellular Carcinoma) | Apoptosis, EMT | Enhanced apoptotic effects of lenvatinib (B1674733); inhibited EMT. | ontosight.ai | |
| CEM/ADR5000 (Leukemia) | Multidrug Resistance | Inhibited P-gp/MDR1 activity. | rsc.org | |
| 3D Cell Culture | FaDu Tumor Spheroids | Cancer Cell Invasion | Suppressed invasion on gelatin, fibronectin, collagen I, and laminin. | cnpereading.com |
| Non-Cancerous Cell Lines | Mucosal keratinocytes, Fibroblasts | Comparative Cytotoxicity | Fibroblasts proved more resistant to chelidonine than keratinocytes. | cnpereading.com |
In Vivo Models
A variety of in vivo models have been instrumental in validating the preclinical efficacy of chelidonine. Murine models are the most common, particularly nude mice, which are used to establish subcutaneous or orthotopic tumor xenografts. These models have been used to demonstrate that chelidonine can suppress the growth of NRAS-driven tumors and enhance the antitumor effects of other drugs, like lenvatinib, in hepatocellular carcinoma models. mdpi.comontosight.ai In addition to immunodeficient mice, immunocompetent mouse strains such as C57BL/6 have been used to study the effects on melanoma. thegoodscentscompany.com
Beyond cancer models, the impact of chelidonine on fundamental biological processes has been studied in non-mammalian systems. Planarian flatworms, with their high regenerative capacity and population of pluripotent stem cells, have served as an extraordinary model to assess the compound's in vivo effect on stem cell proliferation. researchgate.net Studies in this model showed that chelidonine exerts a significant anti-proliferative effect on stem cells in a dose-dependent manner. researchgate.net More recently, the Danio rerio (zebrafish) larvae xenograft model has been utilized for in vivo investigations of cytotoxic activity, highlighting its emergence as a valuable tool in preclinical screening.
Table 3: Selected In Vivo Model Systems Used in Chelidonine (+) Research
| Model Organism | Specific Model System | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|---|
| Mouse | Nude mice with NRAS-mutant tumor xenografts | Antitumor Efficacy | Suppressed the growth of NRAS-driven tumor cells. | mdpi.com |
| Nude mice with hepatocellular carcinoma (HCC) xenografts | Combination Therapy, Antitumor Efficacy | Enhanced the in-vivo antitumor effect of lenvatinib on HCC tumors. | ontosight.ai | |
| C57BL/6 mice with B16F10 melanoma | Antitumor Efficacy | Inhibited the growth of melanoma tumors. | thegoodscentscompany.com | |
| Murine pancreatic cancer model | Metastasis | Significantly reduced the number of metastases. | ||
| Mice (General) | Central Nervous System Effects | Evaluation of CNS activity of chelidonine derivatives. | nih.gov | |
| Planarian | Dugesia (planarian flatworms) | Stem Cell Dynamics | Produced a significant anti-proliferative effect on planarian stem cells. | researchgate.net |
| Zebrafish | Danio rerio larvae xenograft model | Cytotoxic Activity | Used for in vivo investigation of the extract's anticancer potential. | |
Future Directions and Translational Potential in Preclinical Development
Exploration of Novel Molecular Targets
Chelidonine (B1668607), a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.gov While its interaction with microtubules and induction of apoptosis are well-documented, ongoing research seeks to uncover additional molecular targets to fully elucidate its therapeutic potential. mdpi.com
Recent studies have identified serine/threonine kinase 19 (STK19) as a novel and selective target for chelidonine. aacrjournals.orgaacrjournals.org STK19 is an activator of the NRAS signaling pathway, which is frequently mutated in various cancers, including melanoma. aacrjournals.orgmdpi.com Chelidonine has been shown to be a potent, ATP-competitive inhibitor of STK19 kinase activity. aacrjournals.orgaacrjournals.org This inhibition leads to the downregulation of NRAS and its downstream signaling pathways, such as RAF-MEK-ERK and PI3K-AKT, resulting in reduced proliferation and increased apoptosis in cancer cells with NRAS mutations. aacrjournals.org
Furthermore, computational and in vitro studies have suggested other potential molecular targets. These include proteins involved in cell cycle regulation, DNA repair, and drug metabolism. researchgate.netarizona.edu For instance, chelidonine has shown inhibitory effects on poly-ADP ribose-polymerase 2 (PARP2) and histone deacetylase 7 (HDAC7), both of which are considered promising targets in cancer therapy. arizona.edu The compound's ability to down-regulate the expression of the hTERT subunit of telomerase presents another avenue for its anticancer activity. researchgate.netwjgnet.com
The interaction of chelidonine with the integrin-linked kinase (ILK)/PINCH/α-parvin (IPP) complex is another area of active investigation. spandidos-publications.com By suppressing the formation of this complex, chelidonine can inhibit collagen-I-induced cell migration and invasion, suggesting its potential in targeting cancer metastasis. spandidos-publications.com Additionally, chelidonine has been observed to modulate the expression of IL-6/gp130 receptor subunits and affect STAT3 phosphorylation, indicating a role in inflammatory and oncogenic signaling pathways. mdpi.com
Table 1: Investigated Molecular Targets of Chelidonine (+)
| Target Class | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Kinases | Serine/threonine kinase 19 (STK19) | Inhibition of kinase activity, downregulation of NRAS signaling | aacrjournals.org, aacrjournals.org |
| Mitogen-activated protein kinases (MAPK) - ERK1/2, p38 | Upregulation of phosphorylation | researchgate.net | |
| Akt | Downregulation of signaling | chemfaces.com, spandidos-publications.com | |
| Cell Cycle & Apoptosis Regulators | p21Cip1/Waf1 | Upregulation | researchgate.net |
| Checkpoint kinase 2 (Chk2) | Upregulation of phosphorylation | researchgate.net | |
| Bcl-2 | Dose-dependent modulation | researchgate.net | |
| Caspases (3, 8, 9) | Activation | chemfaces.com, nih.gov | |
| Cdk1, CyclinB1 | Downregulation of expression | researchgate.net | |
| DNA Maintenance | Telomerase (hTERT subunit) | Downregulation of expression | researchgate.net, wjgnet.com |
| Poly-ADP ribose-polymerase 2 (PARP2) | Inhibitory effect | arizona.edu | |
| Epigenetic Modulators | Histone deacetylase 7 (HDAC7) | Inhibitory effect | arizona.edu |
| Cell Adhesion & Migration | Integrin-linked kinase (ILK)/PINCH/α-parvin (IPP) complex | Suppression of complex formation | spandidos-publications.com |
| Matrix metalloproteinases (MMP2, MMP9) | Downregulation of mRNA expression | mdpi.com | |
| Receptors & Signaling | IL-6/gp130 receptor subunits | Modified expression | mdpi.com |
| STAT3 | Opposing effects on tyrosine and serine phosphorylation | mdpi.com | |
| Drug Transporters & Metabolism | P-glycoprotein (P-gp/MDR1), MRP1, BCRP | Inhibition of activity and decreased mRNA levels | chemfaces.com, nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition of activity and decreased mRNA levels | chemfaces.com, nih.gov | |
| Glutathione (B108866) S-transferase (GST) | Inhibition of activity and decreased mRNA levels | chemfaces.com, nih.gov |
Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents
The combination of chelidonine with other therapeutic agents is a promising strategy to enhance its anticancer efficacy and overcome drug resistance. frontiersin.org Research has shown that chelidonine can act synergistically with both other natural compounds and conventional chemotherapy drugs.
A notable example of synergy with another phytochemical is the combination of chelidonine and tetrandrine (B1684364), another alkaloid. mdpi.comnih.gov This combination has demonstrated a more potent inhibitory effect on the proliferation of melanoma cells than either compound administered alone. mdpi.comnih.gov The synergistic mechanism involves the modulation of a broader range of genes related to cell differentiation, melanogenesis, and apoptosis. mdpi.comnih.gov Similarly, studies have indicated that chelidonine and sanguinarine (B192314), another benzophenanthridine alkaloid, can synergistically upregulate the expression of endosomal Toll-like receptors (TLRs), suggesting an enhanced immune response. researchgate.net
Chelidonine has also been shown to enhance the effectiveness of conventional anticancer drugs. For instance, it has been found to potentiate the antitumor effect of lenvatinib (B1674733), a molecularly targeted drug used for hepatocellular carcinoma (HCC). nih.gov The mechanism behind this synergy involves the inhibition of the epithelial-mesenchymal transition (EMT), a process associated with tumor progression and drug resistance. nih.gov In both subcutaneous and intrahepatic HCC tumor models in nude mice, the combination of chelidonine and lenvatinib resulted in a significantly greater reduction in tumor size compared to lenvatinib alone. nih.gov
Furthermore, chelidonine has been identified as a promising agent for overcoming multidrug resistance (MDR). chemfaces.comnih.gov It can inhibit the activity of P-glycoprotein (MDR1), a key transporter responsible for effluxing chemotherapy drugs from cancer cells. nih.gov By doing so, it can reverse doxorubicin (B1662922) resistance in cancer cell lines. nih.gov For example, co-treatment with chelidonine dramatically decreased the IC50 value of doxorubicin in resistant Caco-2 cells. frontiersin.org
Table 2: Synergistic Effects of Chelidonine (+) with Other Agents
| Combination Agent | Cancer Type/Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Phytochemicals | |||
| Tetrandrine | Melanoma (B16F10 cells) | Enhanced inhibition of cell proliferation, increased apoptosis and cell differentiation | mdpi.com, nih.gov |
| Sanguinarine | Macrophages (in vitro) | Upregulation of endosomal Toll-like receptors (TLRs) mRNA expression | researchgate.net |
| Alkaloid extract from Chelidonium majus | Leukemia and colon cancer cells (in vitro) | Overcoming multidrug resistance, induction of apoptosis | chemfaces.com, nih.gov |
| Conventional Agents | |||
| Lenvatinib | Hepatocellular Carcinoma (in vitro and in vivo) | Enhanced antitumor effect, inhibition of epithelial-mesenchymal transition (EMT) | nih.gov |
| Doxorubicin | Doxorubicin-resistant colon cancer cells (Caco-2) | Reversal of doxorubicin resistance, decreased IC50 of doxorubicin | frontiersin.org, nih.gov |
Development of Chelidonine (+) Analogs with Improved Efficacy and Selectivity
To enhance the therapeutic potential of chelidonine, researchers are actively developing synthetic analogs with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netscielo.br The modification of the chelidonine scaffold offers the opportunity to create derivatives with more potent and targeted anticancer activity. frontiersin.orgrsc.org
One approach involves the synthesis of nitric oxide (NO)-donating derivatives of chelidonine. researchgate.net A series of these derivatives has been designed and synthesized, with some compounds exhibiting lower IC50 values against various human cancer cell lines, including hepatoma, breast cancer, colon cancer, and leukemia, when compared to the parent compound. researchgate.net For example, compound 11j from this series displayed the strongest antiproliferative activity across the tested cell lines. researchgate.net
The development of fluorinated analogs is another strategy being explored. The introduction of fluorine atoms or fluoroalkyl groups can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced biological activity. mdpi.com While this has been explored with other imidazolium (B1220033) alkaloids, the principle of using fluorination to amplify cytotoxic properties is a relevant direction for chelidonine analog development. mdpi.com
Advanced Preclinical Animal Models for Disease-Specific Studies
The evaluation of chelidonine and its analogs in relevant animal models is crucial for translating in vitro findings into potential clinical applications. biotechfarm.co.il The use of advanced preclinical animal models allows for a more accurate assessment of efficacy, pharmacokinetics, and potential toxicity in a physiological context. biotechfarm.co.ilbioqual.com
For cancer research, subcutaneous and orthotopic tumor models in immunodeficient mice (e.g., nude mice) are commonly used. nih.gov For instance, the in vivo antitumor activity of chelidonine in combination with lenvatinib has been evaluated in both a subcutaneous tumor model and an intrahepatic tumor model using MHCC97-H hepatocellular carcinoma cells. nih.gov The intrahepatic model is particularly valuable as it more closely mimics the natural growth environment of liver cancer. nih.gov
Genetically engineered mouse models (GEMMs) that carry specific human genetic mutations, such as those in the NRAS gene, offer a more sophisticated platform for studying targeted therapies. biotechfarm.co.il Given that chelidonine targets the STK19/NRAS pathway, GEMMs with NRAS mutations would be highly relevant for preclinical studies. aacrjournals.orgaacrjournals.org
Beyond rodent models, larger animal models, such as non-human primates, can provide important data on pharmacokinetics and toxicology before moving to human clinical trials. biotechfarm.co.ilbioqual.com While the use of such models is carefully considered under the "3Rs" principle (Replacement, Reduction, and Refinement), they can be indispensable for complex studies. frontiersin.org
The development of novel in vivo models, such as the Danio rerio (zebrafish) larvae xenograft model, offers a higher-throughput option for screening the cytotoxic activity of compounds like chelidonine. researchgate.net Additionally, models like the planarian flatworm are being used to study the effects of chelidonine on stem cell systems and regeneration. researchgate.net The future of preclinical testing also lies in the development and use of advanced in vitro models, such as 3D organoids and "heart-in-a-box" systems, which can reduce the reliance on animal testing while providing human-relevant data. ncardia.com
Q & A
Q. How can batch-to-batch variability in plant-derived Chelidonine (+) be minimized?
- Methodological Answer : Standardize extraction protocols (e.g., Soxhlet vs. ultrasound-assisted) and validate using HPLC-UV quantification. Source plant material from authenticated suppliers and document growth conditions (e.g., soil pH, harvest season). Report purity (>95% by HPLC) and storage conditions (-20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
